molecular formula C24H26N4O7S B8256304 D-hydroxyphenylglycylamoxicillin)

D-hydroxyphenylglycylamoxicillin)

Cat. No.: B8256304
M. Wt: 514.6 g/mol
InChI Key: IWGQIIQKNORCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-hydroxyphenylglycylamoxicillin is a derivative of amoxicillin, a semi-synthetic antibiotic related to penicillin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The compound is characterized by the presence of a hydroxyphenylglycine moiety, which enhances its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-hydroxyphenylglycylamoxicillin can be synthesized through a multi-enzyme cascade pathway. This involves the conversion of L-tyrosine to D-hydroxyphenylglycine, which is then coupled with amoxicillin. The key steps include the use of meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum to catalyze the conversion of 4-hydroxyphenylglyoxalate .

Industrial Production Methods

Industrial production of D-hydroxyphenylglycylamoxicillin typically involves enzymatic synthesis due to its efficiency and high yield. The process includes the esterification of DL-hydroxyphenylglycine with thionyl chloride to form DL-hydroxyphenylglycine methyl ester, followed by hydrolysis to obtain D-hydroxyphenylglycine. This intermediate is then coupled with amoxicillin to form the final product .

Chemical Reactions Analysis

Types of Reactions

D-hydroxyphenylglycylamoxicillin undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products

Scientific Research Applications

D-hydroxyphenylglycylamoxicillin has several scientific research applications:

Mechanism of Action

D-hydroxyphenylglycylamoxicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The hydroxyphenylglycine moiety enhances its binding affinity to PBPs, making it more effective against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

    Amoxicillin: A widely used antibiotic with a similar structure but lacking the hydroxyphenylglycine moiety.

    Ampicillin: Another penicillin derivative with a broader spectrum of activity.

    Penicillin G: The original penicillin antibiotic with a narrower spectrum of activity.

Uniqueness

D-hydroxyphenylglycylamoxicillin is unique due to the presence of the hydroxyphenylglycine moiety, which enhances its antibacterial properties and makes it effective against resistant strains. This structural modification provides a broader spectrum of activity compared to other penicillin derivatives .

Properties

IUPAC Name

6-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O7S/c1-24(2)18(23(34)35)28-21(33)17(22(28)36-24)27-20(32)16(12-5-9-14(30)10-6-12)26-19(31)15(25)11-3-7-13(29)8-4-11/h3-10,15-18,22,29-30H,25H2,1-2H3,(H,26,31)(H,27,32)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGQIIQKNORCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.